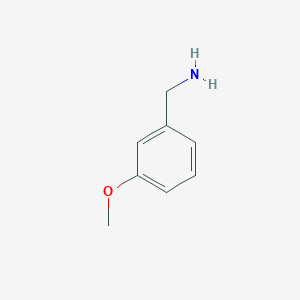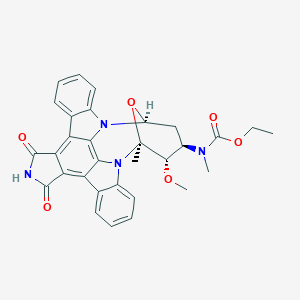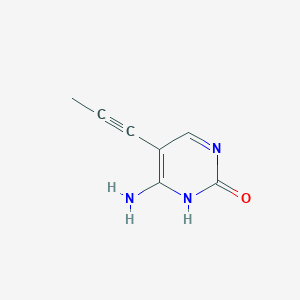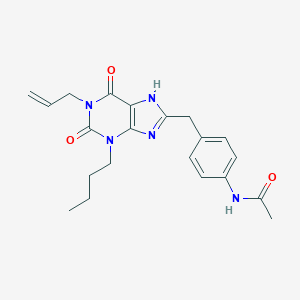
3-Methoxybenzylamine
Descripción general
Descripción
3-Methoxybenzylamine is a chemical compound that is a derivative of benzylamine with a methoxy group attached to the benzene ring. It is a structural motif present in various chemical compounds and has been studied for its role in different chemical reactions and syntheses. The methoxy group can influence the physical and chemical properties of the molecule, as well as its reactivity.
Synthesis Analysis
The synthesis of compounds related to 3-methoxybenzylamine involves various chemical reactions. For instance, the synthesis of 2'- or 3'-O-(4-methoxybenzyl)nucleoside derivatives is achieved by treating nucleosides with 4-methoxy-phenyldiazomethane, which can be used as starting materials for oligoribonucleotide synthesis . Additionally, enantioselective synthesis of unsaturated amino acids utilizes p-methoxybenzylamine as an ammonia equivalent, demonstrating its utility in the preparation of amino acid derivatives . The synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one involves a two-step procedure including condensation and reduction reactions .
Molecular Structure Analysis
The molecular structure of compounds containing the 3-methoxybenzylamine motif has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structure of several compounds, such as (R)-1-(methoxycarbonyl)ethyl(R)(+)-α-methylbenzylaminebis(dimethylglyoximato)cobalt(III), which is monoclinic with specific cell dimensions . Similarly, the structure of a Schiff base compound related to 3-methoxybenzylamine has been determined, showing its zwitterionic form in the solid state .
Chemical Reactions Analysis
3-Methoxybenzylamine and its derivatives participate in various chemical reactions. For example, the protecting groups 3-methoxybenzyl (3-MPM) are shown to be less readily removable by DDQ oxidation compared to other methoxybenzyl protecting groups, indicating a difference in reactivity . The synthesis of N,N'-bis(2-hydroxy-3-methoxybenzylidene)-1,3-diaminopropane dimeric complexes involves the formation of heterodinuclear complexes with lanthanide ions, which have unique magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzylamine derivatives are influenced by the presence of the methoxy group. The gas chromatographic separation of regioisomeric methoxyphenethylamines shows that the elution order is affected by the position of the methoxy group . The thermal stability and spectroscopic properties, such as UV/vis and fluorescence, of these compounds are also characterized, providing insights into their behavior under different conditions .
Aplicaciones Científicas De Investigación
Metabolic Studies
- 3-Methoxybenzylamine and its derivatives have been studied in metabolic research. For example, N-Benzylphenethylamines, including N-2-methoxybenzylated compounds, are investigated for their metabolism in rats, human liver microsomes, and other models (Šuláková et al., 2021).
Analytical Chemistry
- In the field of analytical chemistry, 3-Methoxybenzylamine and related compounds are used as standards in the analysis of urinary catecholamines. For instance, the stability of 3,4-dihydroxybenzylamine and related compounds was studied under various conditions, highlighting the role of these compounds in analytical methodologies (Vuorensola & Sirén, 2000).
Receptor Interaction Studies
- Research into receptor interactions often involves 3-Methoxybenzylamine derivatives. A study on N-2-methoxybenzyl-phenethylamines provided insights into their receptor binding profiles and functional activation, which is crucial for understanding their pharmacological effects (Rickli et al., 2015).
Chemical Synthesis and Characterization
- These compounds are also used in the synthesis and characterization of various chemical structures. For instance, electrochemical oxidation studies involving 3,5-di-tert-butylcatechol and 2-methoxybenzylamine have contributed to the understanding of complex non-covalent interactions (Salehzadeh & Nematollahi, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRIMVWABNHKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198765 | |
| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzylamine | |
CAS RN |
5071-96-5 | |
| Record name | 3-Methoxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, m-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005071965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5071-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-methoxybenzylamine interact with biological targets, and what are the downstream effects?
A: While 3-methoxybenzylamine itself has limited biological activity documented in the provided research, its derivatives exhibit notable interactions. For instance, the derivative N-(3-[2-chlorophenyl]propyl)-(R)-α-methyl-3-methoxybenzylamine (NPS R-568) acts as a calcimimetic, potentiating the effects of extracellular calcium on the Calcium-Sensing Receptor (CaSR) [, ]. This interaction leads to the inhibition of parathyroid hormone (PTH) secretion, ultimately reducing plasma calcium levels [, ]. Another derivative, N-(4-hydroxyphenyl)-9Z-octadecenamide (HPODA), generated through fatty acid amide hydrolase (FAAH)-dependent metabolism of 4-aminophenol (a metabolite of paracetamol), acts as a transient receptor potential vanilloid 1 (TRPV1) activator in the brain [].
Q2: Can you provide information on the structural characterization of 3-methoxybenzylamine?
A: 3-Methoxybenzylamine has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. Mass spectrometry analysis of 3-methoxybenzylamine reveals characteristic fragmentation patterns, particularly involving the benzylic amine group []. Derivatization with trimethylsilyl (TMS) or acetyl groups leads to more complex fragmentation patterns, useful for identification purposes [].
Q3: How does the structure of 3-methoxybenzylamine derivatives influence their activity and potency?
A: The structure-activity relationship (SAR) of 3-methoxybenzylamine derivatives plays a crucial role in their biological effects. For example, in the case of NPS R-568, the (R)-α-methyl group and the 2-chlorophenylpropyl moiety are essential for its calcimimetic activity []. Modifications to these groups could significantly alter its potency and selectivity towards the CaSR []. Similarly, for the TRPV1 activator AM404, the length and saturation of the fatty acid chain conjugated to the 4-aminophenol moiety influence its potency [].
Q4: Are there analytical methods to quantify 3-methoxybenzylamine and its derivatives?
A: High-performance liquid chromatography (HPLC) coupled with electrochemical detection has been successfully employed to quantify 3-methoxybenzylamine derivatives like metanephrines in biological samples [, ]. This method offers high sensitivity and selectivity for these compounds [, ]. Additionally, surface plasmon resonance (SPR) sensors with immobilized antibodies against related compounds like homovanillic acid have demonstrated potential for sensitive detection of capsaicinoids, which share structural similarities with 3-methoxybenzylamine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)

